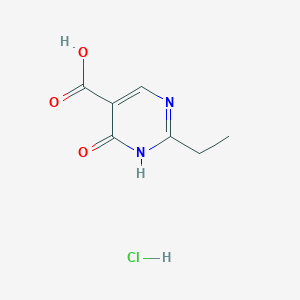

Ácido 2-Etil-6-oxo-1,6-dihidropirimidina-5-carboxílico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C7H8N2O3·HCl It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Aplicaciones Científicas De Investigación

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary target of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . Inhibition of XO is a key strategy in the treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels, which can be beneficial in conditions such as gout and other hyperuricemia-associated diseases .

Result of Action

The inhibition of XO by 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride leads to a decrease in uric acid levels . This can help alleviate symptoms associated with hyperuricemia, such as gout .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, while reduction may produce 2-ethyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Ethyl-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

- 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- 2-Propyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, including antiviral, anticancer, and neuroprotective properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- CAS Number : 2172475-28-2

Pyrimidine derivatives like 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : Compounds in this class can inhibit key enzymes such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism. For instance, a related compound demonstrated an IC50 of 0.48 μM against LDH, indicating significant inhibitory potential .

- Receptor Binding : These compounds may also bind to specific receptors, influencing cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives. For example:

- A related compound exhibited a strong antiviral effect against both Oseltamivir-sensitive and resistant strains of influenza virus, with a significant reduction in viral load in treated mice models .

Anticancer Properties

The anticancer activities of 2-Ethyl-6-oxo-1,6-dihydropyrimidine derivatives have been well documented:

- A study showed that certain derivatives could inhibit cell proliferation in cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .

- Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Neuroprotective Effects

Pyrimidine derivatives are also being investigated for neuroprotective properties:

- Research indicates that these compounds can modulate inflammatory pathways and protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Safety and Toxicity

Toxicological assessments have indicated that certain pyrimidine derivatives exhibit low acute toxicity profiles:

Propiedades

IUPAC Name |

2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h3H,2H2,1H3,(H,11,12)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMFTQIINBHXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.